1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde CAS number and properties
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde CAS number and properties
An In-depth Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
Introduction
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring structure. This pyrazole derivative serves as a crucial and versatile building block in organic synthesis. Due to the reactivity of its aldehyde functional group, it is a valuable precursor in the development of a wide array of more complex molecules. Its significance is most pronounced in the fields of pharmaceutical research and agrochemical development, where it functions as a key intermediate in the synthesis of biologically active compounds.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 676348-38-2 | [2][4] |
| Molecular Formula | C₇H₁₀N₂O | [2][4] |
| Molecular Weight | 138.17 g/mol | [2][4] |
| Flash Point | 100.3°C | [5] |
| Storage Conditions | Store at -20°C or 2-8°C in a dry, well-ventilated, and sealed container. | [2][4] |
| MDL Number | MFCD02056541 | [2] |
Synthesis and Experimental Protocols
The synthesis of pyrazole-4-carbaldehydes, including the title compound, is frequently achieved through the Vilsmeier-Haack reaction.[6][7] This reaction formylates a suitable hydrazone precursor using a Vilsmeier reagent, typically composed of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
General Experimental Protocol: Vilsmeier-Haack Reaction
The following protocol is a generalized procedure for the synthesis of a pyrazole-4-carbaldehyde from a corresponding hydrazone precursor.
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Reagent Preparation : The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃) to an excess of N,N-dimethylformamide (DMF) under cooled conditions.
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Reaction : The appropriate hydrazone precursor is dissolved in the Vilsmeier reagent.
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Incubation : The reaction mixture is stirred at a controlled temperature (e.g., room temperature or heated) for several hours (typically 8-12 hours) to ensure the completion of the formylation.[7]
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Quenching : The reaction mixture is then carefully poured onto crushed ice to quench the reaction and decompose the excess Vilsmeier reagent.
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Neutralization : The acidic solution is neutralized with a suitable base, such as sodium bicarbonate (NaHCO₃), until a solid precipitate forms.[7]
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Isolation and Purification : The resulting solid product is collected by filtration, washed thoroughly with cold water, and dried. Recrystallization from an appropriate solvent (e.g., DMF or ethanol) is performed to yield the purified 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.[7]
Caption: Generalized workflow for the Vilsmeier-Haack synthesis.
Applications in Research and Development
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is not typically an end-product but rather a versatile intermediate used to construct more complex molecules with specific functional properties.
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Pharmaceutical Development : This compound is a key starting material for synthesizing a range of pharmaceuticals.[1] It is used in the development of anti-inflammatory, analgesic, and anti-cancer agents.[1][3] For instance, it can be used as a substrate to create pyrazole derivatives that act as orexin receptor dual antagonists or to synthesize 3-amino-isoquinolines that exhibit significant efficacy against various tumor cell lines, including human colorectal and breast cancer cells.[5]
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Agrochemicals : In agricultural chemistry, it serves as an intermediate in the formulation of pesticides and herbicides, contributing to the development of new agents for crop protection.[1][2]
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Organic Synthesis : Beyond specific applications, it is widely utilized in academic and industrial labs as a building block for synthesizing complex heterocyclic structures, thereby advancing the field of organic chemistry.[1][5]
Caption: Applications of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.
Biological Activity Context
While specific signaling pathway data for 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is not extensively detailed in public literature, the broader class of pyrazole-containing compounds is well-documented for a wide range of biological activities. These activities include antimicrobial, anti-inflammatory (often via COX-2 inhibition), antitumor, anti-parasitic, and antiviral effects.[8][9] The utility of the title compound lies in its role as a scaffold to build derivatives that can be optimized to target these biological pathways with high specificity and efficacy.
Safety and Handling
According to available safety data, 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde can cause skin irritation and serious eye irritation.[5] Standard laboratory safety precautions should be followed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be used in a well-ventilated area or under a chemical fume hood. For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, with temperatures ranging from -20°C to 8°C.[2][4][5]
References
- 1. 2023鿏¡èªç¶å ¬å | Virtual tour generated by Panotour [gdnapark.gov.taipei]
- 2. 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. usbio.net [usbio.net]
- 5. What is 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde?_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. jpsionline.com [jpsionline.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
